Fatsiaside C
Description
Fatsiaside C is a triterpenoid saponin isolated from Pulsatilla koreana Nakai, a perennial herb traditionally used in Korean medicine for treating infections and parasitic diseases . Structurally, it belongs to the oleanane-type triterpenoid saponins, characterized by a 30-carbon skeleton with glycosidic bonds at specific positions. The molecular formula of this compound is C₄₂H₆₆O₁₄, with a molecular weight of 793.43851 g/mol (exact mass: 793.43851 Da) . Its bioactivity includes nematicidal properties against Meloidogyne incognita (root-knot nematode), making it a candidate for agricultural pest control .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23+,24-,25?,26-,27+,28+,29-,30+,31-,32-,33-,34+,38+,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUEMSASMVWKO-GNLHUFSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975634 | |
| Record name | 3-[(2-O-Hexopyranosylpentopyranosyl)oxy]olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60213-69-6 | |
| Record name | Fatsiaside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060213696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-O-Hexopyranosylpentopyranosyl)oxy]olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Fatsiaside C, also known as Cauloside C, is a triterpenoid saponin derived from various plant species, particularly those in the genus Fatsia. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple sugar units attached to a triterpenoid backbone. This structural configuration contributes to its solubility and biological activity. The compound's chemical formula is noted for containing hydroxyl groups and glycosidic bonds that influence its reactivity and bioavailability.
Biological Activities
This compound exhibits a range of biological activities that are significant for pharmacological applications:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions associated with chronic inflammation.
- Cytotoxic Effects : Research indicates that this compound possesses cytotoxic properties against various cancer cell lines, suggesting its potential use in cancer therapy.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, highlighting its role as a natural antimicrobial agent.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Several studies have explored the biological effects of this compound in various contexts:
- Anti-inflammatory Mechanism : A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines .
- Antimicrobial Efficacy : Research on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oleanane-Type Triterpenoid Saponins
Fatsiaside C shares structural homology with other oleanane-type saponins, such as Hederacoside B and Fatsiaside G (Table 1). Key differences lie in glycosylation patterns and aglycone modifications:
- Hederacoside B (C₅₉H₉₆O₂₆, MW: 1221.51 g/mol) has a branched trisaccharide chain at C-3 and a disaccharide at C-28, whereas this compound features a simpler glycosylation profile .
- Fatsiaside G (C₄₈H₇₈O₁₈, MW: 967.51 g/mol) differs in the substitution of a glucose residue at C-4, which may influence its solubility and bioactivity .
Lupane-Type Triterpenoid Saponins
Lupane-type saponins (e.g., Scabioside C, C₅₃H₈₆O₂₂) share a pentacyclic triterpenoid backbone but differ in the position of methyl groups and hydroxylation patterns. These structural variations reduce their nematicidal efficacy compared to oleanane-type derivatives like this compound .
Table 1: Structural and Molecular Comparison of this compound with Analogues
Functional Comparison with Nematicidal Saponins
This compound’s nematicidal activity is comparable to Pulsatilla Saponin D (LC₅₀: 0.5 mg/mL) but less potent than Raddeanoside R17 (LC₅₀: 0.2 mg/mL), likely due to differences in aglycone hydrophobicity and sugar chain length . Notably, Hederacholchiside E (LC₅₀: 0.3 mg/mL) exhibits similar efficacy but requires higher concentrations for complete nematode mortality, suggesting this compound’s glycosylation optimizes membrane permeability .
Research Findings and Limitations
- Structural-Activity Relationship (SAR): The C-3 glucose moiety in this compound enhances solubility, while the oleanane backbone mediates lipid membrane disruption in nematodes .
- Limitations: Current studies lack in vivo data on mammalian toxicity and environmental persistence. Comparative pharmacokinetic studies with analogues like Kalopanaxsaponin H are also needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
